

Technical Guide: Material Safety Data for 2-(2-Ethoxyethoxy)ethanol-d5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(2-Ethoxyethoxy)ethanol-d5

Cat. No.: B597804

[Get Quote](#)

Disclaimer: This document provides a comprehensive overview of the material safety data for 2-(2-ethoxyethoxy)ethanol. Data for the deuterated form, **2-(2-ethoxyethoxy)ethanol-d5**, is not readily available. The information presented here for the non-deuterated analogue is expected to be a close proxy but may not reflect subtle differences in the physical and chemical properties of the deuterated compound. Researchers should handle the deuterated compound with the same precautions as the non-deuterated form.

Chemical Identification and Physical Properties

2-(2-Ethoxyethoxy)ethanol, also known as diethylene glycol monoethyl ether or Carbitol, is a colorless liquid with a mild, pleasant odor.^{[1][2]} It is a versatile solvent used in a variety of commercial and industrial applications, including in the formulation of dyes, resins, inks, and cosmetics.^[1] The deuterated form, **2-(2-ethoxyethoxy)ethanol-d5**, is a valuable tool in research and drug development, often used as an internal standard in mass spectrometry-based analyses.

Table 1: Physical and Chemical Properties of 2-(2-Ethoxyethoxy)ethanol

Property	Value	Source(s)
Molecular Formula	C6H14O3	[3]
Molecular Weight	134.17 g/mol	[3]
Appearance	Clear, colorless liquid	[3]
Odor	Mild, fruity, characteristic	[2][3]
Boiling Point	196 to 202 °C (385 to 396 °F)	[1]
Melting Point	-76 °C (-105 °F)	[1][3]
Flash Point	93 to 96.1 °C (199.4 to 205 °F) (closed cup)	[1][3][4]
Autoignition Temperature	190 to 204 °C (374 to 399 °F)	[1][3]
Density	0.999 g/cm ³ at 25 °C	[5]
Vapor Pressure	0.14 mm Hg at 20 °C	[3]
Vapor Density	4.64 (Air = 1)	[3]
Solubility	Soluble in water	[3]
Hygroscopicity	Hygroscopic (absorbs moisture from the air)	[3][6]

Toxicological Information

2-(2-Ethoxyethoxy)ethanol is considered to have low acute toxicity.[7] However, it can cause serious eye irritation and may cause mild skin, respiratory, and digestive tract irritation.[3][8] Chronic exposure may lead to kidney damage.[3] Animal studies have indicated potential adverse reproductive and fetal effects.[3]

Table 2: Acute Toxicity Data for 2-(2-Ethoxyethoxy)ethanol

Route of Exposure	Species	Value (LD50)	Source(s)
Oral	Rat	8.5 g/kg - 10.6 g/kg	[7]
Dermal	Rabbit	> 3.2 g/kg - 8.2 g/kg	[7]

Hazard Identification and Safety Precautions

This chemical is classified as causing serious eye irritation.[\[8\]](#) It is a combustible liquid and vapor.[\[3\]](#) A key hazard is the potential to form explosive peroxides upon exposure to air, especially when concentrated.[\[3\]](#)[\[9\]](#)

Table 3: Hazard and Safety Information

Hazard Category	GHS Classification	Precautionary Statements
Eye Irritation	Category 2	Causes serious eye irritation. [8]
Flammability	Combustible Liquid	Keep away from heat, sparks, and open flames. [3]
Peroxide Formation	-	May form explosive peroxides. [3]

Personal Protective Equipment (PPE)

- Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[\[3\]](#)[\[8\]](#)
- Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[\[3\]](#)
[\[8\]](#)
- Respiratory Protection: Use a NIOSH/MSHA approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[\[3\]](#)

Handling and Storage

- Handling: Use with adequate ventilation. Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation.[\[3\]](#)[\[8\]](#)

- Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[3][8] Keep containers tightly closed.[8]

Experimental Protocols

The following are general descriptions of standardized methods used to determine the key safety data presented in this guide.

Flash Point Determination (ASTM D93)

The flash point of 2-(2-ethoxyethoxy)ethanol is typically determined using the Pensky-Martens closed-cup method, as standardized by ASTM D93.[3][10]

Methodology:

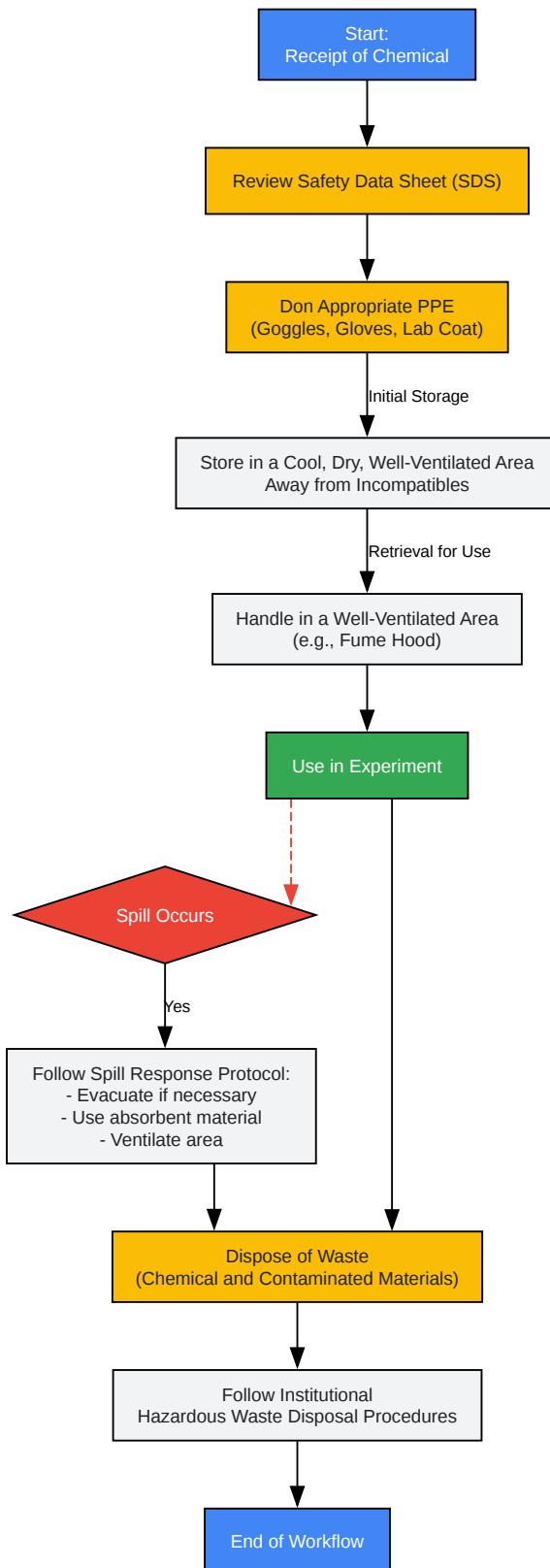
- A sample of the chemical is placed in a brass test cup and the lid is closed.[10]
- The sample is heated and stirred at a specified rate to ensure equilibrium between the liquid and the vapor phase.[10]
- An ignition source is periodically introduced into the cup while stirring is momentarily stopped.[10]
- The flash point is the lowest temperature at which the vapor ignites, causing a flash inside the cup.[10]

Boiling Point Determination (OECD 103)

The boiling point is determined following the OECD Guideline 103.[5][7] This guideline describes several methods, including the ebulliometer, dynamic, and distillation methods.[5]

Methodology (General Principle): The boiling point is the temperature at which the vapor pressure of the liquid equals the standard atmospheric pressure (101.325 kPa).[5][7] The substance is heated, and the temperature at which it boils is recorded.[11] The method must be suitable for liquids that do not undergo chemical changes below their boiling point.[7]

Acute Oral Toxicity (LD50) Determination (OECD 401/420/423/425)


The acute oral toxicity, expressed as the LD50 (Lethal Dose, 50%), is determined using one of the OECD guidelines for the testing of chemicals, such as the now-deleted Guideline 401 or its modern alternatives (420, 423, 425).[\[6\]](#)[\[8\]](#)[\[12\]](#)

Methodology (General Principle of OECD 401):

- The test substance is administered orally by gavage in graduated doses to several groups of experimental animals (typically rats), with one dose per group.[\[8\]](#)
- The animals are observed for a set period, and any signs of toxicity and mortality are recorded.[\[8\]](#)
- The LD50 is statistically derived and is the single dose of the substance that is expected to cause death in 50% of the animals.[\[8\]](#)

Visualized Safety Workflow

The following diagram illustrates a logical workflow for the safe handling of **2-(2-ethoxyethoxy)ethanol-d5** in a laboratory setting.

[Click to download full resolution via product page](#)

Caption: Safe handling workflow for **2-(2-Ethoxyethoxy)ethanol-d5**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]
- 2. nazhco.com [nazhco.com]
- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]
- 4. Opportunities for reduction in acute toxicity testing via improved design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oecd.org [oecd.org]
- 6. researchgate.net [researchgate.net]
- 7. laboratuar.com [laboratuar.com]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. oecd.org [oecd.org]
- 10. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]
- 11. lcslaboratory.com [lcslaboratory.com]
- 12. oecd.org [oecd.org]
- To cite this document: BenchChem. [Technical Guide: Material Safety Data for 2-(2-Ethoxyethoxy)ethanol-d5]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597804#2-2-ethoxyethoxy-ethanol-d5-material-safety-data-sheet-msds>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com